molecular formula C19H25ClN4O2 B3019342 N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide CAS No. 1251687-84-9

N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide

Cat. No.: B3019342
CAS No.: 1251687-84-9
M. Wt: 376.89
InChI Key: GDAXIYIPBGOQEV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, an oxadiazole ring, and a substituted phenyl group, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, which is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the substituted phenyl group via a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reactions. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as ambient temperature and pressure, to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted phenyl derivatives and oxadiazole-containing molecules, such as dichloroanilines and heparinoids .

Uniqueness

What sets N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2/c1-12(2)18-22-23-19(26-18)14-6-8-24(9-7-14)11-17(25)21-15-5-4-13(3)16(20)10-15/h4-5,10,12,14H,6-9,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAXIYIPBGOQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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